![molecular formula C17H18ClN5O2 B2645819 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 361174-79-0](/img/structure/B2645819.png)
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is mentioned in a patent application by Ribon Therapeutics Inc. The patent relates to pyridazinones and related compounds which are inhibitors of PARP7 and are useful in the treatment of cancer .
Molecular Structure Analysis
The patent application includes some structures of related compounds, but it does not provide a detailed molecular structure analysis of the specific compound you mentioned .Applications De Recherche Scientifique
Metabolism and Excretion Studies
Studies have investigated the metabolism and excretion of similar compounds to understand their pharmacokinetics and potential therapeutic applications. For instance, CP-93,393, a compound with properties similar to the one , has been studied for its metabolism and excretion patterns in humans. It undergoes extensive metabolism primarily via aromatic hydroxylation followed by conjugation, oxidative degradation of the pyrimidine ring, and hydrolysis of the succinimide ring. These studies provide insights into the metabolic pathways and excretion mechanisms of related compounds, which can be crucial for developing new therapeutic agents (Prakash et al., 1998).
Neurotoxicity and Environmental Exposure
Research has also focused on the neurotoxicity and environmental exposure of organophosphorus (OP) and pyrethroid (PYR) compounds, which share structural similarities with the compound . A study in South Australia found widespread chronic exposure to OPs and PYRs in children, demonstrating the importance of understanding the potential health impacts of such compounds. These findings are essential for developing public health policies on the regulation and use of chemicals with similar structures (Babina et al., 2012).
Potential Antitumor Activity
Some compounds structurally related to 7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione have shown potential antitumor activity. For example, BIIB021, an HSP90 inhibitor, exhibited promising antitumor activity in preclinical models. Understanding the metabolism, excretion, and toxicological profile of these compounds is crucial for their potential therapeutic application in diseases such as cancer (Xu et al., 2013).
Mécanisme D'action
Orientations Futures
The patent application suggests that inhibitors of PARP7, such as the compound you mentioned, could be useful in the treatment of cancer. This indicates that future research may focus on further understanding the mechanism of action of these inhibitors and testing their efficacy and safety in preclinical and clinical studies .
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-21-14-13(15(24)20-17(21)25)23(10-11-6-2-3-7-12(11)18)16(19-14)22-8-4-5-9-22/h2-3,6-7H,4-5,8-10H2,1H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBYYHXUYGTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorobenzyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.